molecular formula C13H8FNO5 B6391650 5-(4-Carboxy-3-fluorophenyl)-2-hydroxynicotinic acid CAS No. 1262000-77-0

5-(4-Carboxy-3-fluorophenyl)-2-hydroxynicotinic acid

Cat. No.: B6391650
CAS No.: 1262000-77-0
M. Wt: 277.20 g/mol
InChI Key: CDSSFEFWDPXWCT-UHFFFAOYSA-N
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Description

5-(4-Carboxy-3-fluorophenyl)-2-hydroxynicotinic acid is an organic compound that belongs to the class of nicotinic acids This compound is characterized by the presence of a carboxylic acid group, a fluorine atom, and a hydroxyl group attached to a nicotinic acid backbone

Preparation Methods

The synthesis of 5-(4-Carboxy-3-fluorophenyl)-2-hydroxynicotinic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with commercially available 3-fluoro-4-nitrobenzoic acid.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Diazotization: The amino group is then diazotized using sodium nitrite and hydrochloric acid to form a diazonium salt.

    Coupling Reaction: The diazonium salt is coupled with 2-hydroxynicotinic acid under basic conditions to form the desired product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

5-(4-Carboxy-3-fluorophenyl)-2-hydroxynicotinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(4-Carboxy-3-fluorophenyl)-2-hydroxynicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Carboxy-3-fluorophenyl)-2-hydroxynicotinic acid involves its interaction with molecular targets such as enzymes or receptors. The carboxylic acid and hydroxyl groups can form hydrogen bonds with active sites, while the fluorine atom can participate in electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 5-(4-Carboxy-3-fluorophenyl)-2-hydroxynicotinic acid include:

    5-(4-Carboxy-3-chlorophenyl)-2-hydroxynicotinic acid: Similar structure but with a chlorine atom instead of fluorine.

    5-(4-Carboxy-3-bromophenyl)-2-hydroxynicotinic acid: Similar structure but with a bromine atom instead of fluorine.

    5-(4-Carboxy-3-methylphenyl)-2-hydroxynicotinic acid: Similar structure but with a methyl group instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

5-(4-carboxy-3-fluorophenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO5/c14-10-4-6(1-2-8(10)12(17)18)7-3-9(13(19)20)11(16)15-5-7/h1-5H,(H,15,16)(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSSFEFWDPXWCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CNC(=O)C(=C2)C(=O)O)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30687883
Record name 5-(4-Carboxy-3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262000-77-0
Record name 5-(4-Carboxy-3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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